An In-depth Technical Guide to the Synthesis of Tranylcypromine Hydrochloride
An In-depth Technical Guide to the Synthesis of Tranylcypromine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for tranylcypromine (B92988) hydrochloride, a clinically significant monoamine oxidase inhibitor. The following sections detail the core synthetic strategies, experimental protocols, and relevant chemical data, offering a valuable resource for researchers and professionals in drug development and medicinal chemistry.
Introduction
Tranylcypromine, chemically known as (±)-trans-2-phenylcyclopropylamine, is a potent, non-selective, and irreversible monoamine oxidase inhibitor (MAOI) used in the treatment of major depressive disorder.[1][2] Its unique cyclopropylamine (B47189) structure is a key feature for its biological activity. This guide will focus on the two predominant synthetic routes to tranylcypromine hydrochloride: one commencing with styrene (B11656) and the other with cinnamic acid.
Synthesis Pathway Starting from Styrene
This classic and widely referenced pathway involves the cyclopropanation of styrene, followed by a series of transformations to introduce the amine functionality and subsequent conversion to the hydrochloride salt.
Overall Reaction Scheme
Experimental Protocols
Step 1: Synthesis of cis,trans-Ethyl 2-phenylcyclopropanecarboxylate
-
Procedure: Freshly distilled styrene (45.6 g, 0.438 M) is heated to 125°C in a three-necked flask under a nitrogen atmosphere. A mixture of styrene (91.2 g, 0.876 M) and ethyl diazoacetate (100 g, 0.876 M) is kept at 0°C and added dropwise to the heated styrene. The reaction temperature is maintained between 125°C and 140°C. After the addition is complete, the mixture is kept at 125°C for an additional 4 hours.[3] The crude product is a mixture of cis and trans isomers, typically in a ratio of 1:3 to 1:4.[4]
Step 2: Isomerization to trans-Ethyl 2-phenylcyclopropanecarboxylate
-
Procedure: To improve the yield of the desired trans isomer, the mixture of esters is reacted with anhydrous sodium ethoxide.[3][4] This step significantly increases the proportion of the trans isomer to over 95%.
Step 3: Hydrolysis to trans-2-Phenylcyclopropanecarboxylic Acid
-
Procedure: The trans-ethyl 2-phenylcyclopropanecarboxylate is hydrolyzed by refluxing with a solution of sodium hydroxide in a mixture of ethanol and water for approximately 9-20 hours.[5] After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate the trans-2-phenylcyclopropanecarboxylic acid. The cis isomer tends to remain in solution, allowing for purification by recrystallization from hot water.[6]
Step 4: Curtius Rearrangement to trans-2-Phenylcyclopropylamine (Tranylcypromine)
-
Acid Chloride Formation: The dried trans-2-phenylcyclopropanecarboxylic acid is converted to its acid chloride by refluxing with thionyl chloride in a solvent like benzene (B151609) for about 16 hours.[5]
-
Azide Formation and Rearrangement: A solution of the acid chloride in dry toluene (B28343) is added dropwise to a heated suspension (80°C) of sodium azide in toluene. The reaction mixture is then refluxed for 3-4 hours to ensure complete formation of the acyl azide and its subsequent Curtius rearrangement to the isocyanate.[3]
-
Hydrolysis to Amine: The resulting isocyanate is hydrolyzed to the primary amine by treatment with aqueous hydrochloric acid.[6]
Step 5: Formation of Tranylcypromine Hydrochloride
-
Procedure: The free base of tranylcypromine is dissolved in a suitable solvent like absolute ethanol. An ethanolic solution of concentrated hydrochloric acid is then added until the pH is acidic. The tranylcypromine hydrochloride precipitates as a solid, which is then filtered, washed with ethanol, and dried.[4]
Quantitative Data
| Step | Reactants | Products | Yield | Purity | Reference(s) |
| Cyclopropanation & Isomerization | Styrene, Ethyl Diazoacetate, Sodium Ethoxide | trans-Ethyl 2-phenylcyclopropanecarboxylate | - | >95% trans | [3][4] |
| Hydrolysis | trans-Ethyl 2-phenylcyclopropanecarboxylate, NaOH | trans-2-Phenylcyclopropanecarboxylic Acid | - | - | [5][6] |
| Amine Formation (from acid chloride) & Salt Formation | trans-2-Phenylcyclopropanecarboxylic acid chloride, NaN₃, HCl | trans-2-Phenylcyclopropylamine Hydrochloride | 65% | - | [4] |
| Overall (from amine free base to sulfate (B86663) salt) | trans-2-Phenylcyclopropylamine, Sulfuric Acid | Tranylcypromine Sulfate | 64% | >99.9% (HPLC) | [7] |
Synthesis Pathway Starting from Cinnamic Acid
An alternative and more recent approach to tranylcypromine synthesis begins with cinnamic acid, avoiding the use of the potentially explosive ethyl diazoacetate.
Overall Reaction Scheme
Experimental Protocols
Step 1: Esterification of Cinnamic Acid
-
Procedure: To a mixture of cinnamic acid (200 g) in toluene (300 mL), thionyl chloride (241 g) is added at 50-60°C. After complete addition, the reaction mixture is stirred for 6 hours. Toluene and residual thionyl chloride are removed in vacuo, and isopropanol (830 mL) is added to form isopropyl cinnamate.[7]
Step 2: Cyclopropanation to trans-2-Phenylcyclopropyl Isopropyl Ester
-
Procedure: A mixture of trimethylsulfoxonium iodide (92 g) and potassium tert-butoxide (38 g) in DMSO (246 mL) is stirred for 10 minutes. This mixture is then added to a solution of isopropyl cinnamate (65 g) in DMSO (154 mL) at 55-60°C. The reaction is stirred for 1 hour at this temperature.[7]
Step 3: Hydrolysis to trans-2-Phenylcyclopropanecarboxylic Acid
-
Procedure: To the DMSO solution of the cyclopropyl (B3062369) ester, an aqueous solution of potassium hydroxide (45%, 45 mL) is added. The mixture is stirred for 2 hours at 60°C. After adding water and acidifying with hydrochloric acid, the product is extracted with toluene.[7]
Step 4: Hofmann Rearrangement to trans-2-Phenylcyclopropylamine (Tranylcypromine)
-
Amide Formation: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride at 60°C. The acid chloride is then reacted with a source of ammonia to form trans-2-phenylcyclopropanecarboxamide.[7]
-
Rearrangement: The carboxamide undergoes a Hofmann rearrangement using an oxidant such as sodium hypochlorite to yield tranylcypromine.[7]
Step 5: Formation of Tranylcypromine Sulfate
-
Procedure: A solution of trans-2-phenylcyclopropylamine (16 g) in isopropanol (47 mL) is heated to 40°C. An aqueous solution of sulfuric acid (50%) is added at 40-50°C until a pH of 2.5-3.5 is reached. The mixture is stirred at 60°C for 30 minutes and then cooled to 0-5°C. The precipitated tranylcypromine sulfate is isolated by filtration and washed with isopropanol.[7]
Quantitative Data
| Step | Reactants | Products | Yield | Purity | Reference(s) |
| Esterification | Cinnamic Acid, Thionyl Chloride, Isopropanol | Isopropyl Cinnamate | - | - | [7] |
| Cyclopropanation | Isopropyl Cinnamate, Trimethylsulfoxonium Iodide, K-tert-butoxide | trans-2-Phenylcyclopropyl Isopropyl Ester | ~80% | - | [7] |
| Hydrolysis & Amidation | trans-2-Phenylcyclopropyl Isopropyl Ester, KOH, SOCl₂, NH₃ | trans-2-Phenylcyclopropanecarboxamide | - | - | [7] |
| Hofmann Rearrangement & Salt Formation | trans-2-Phenylcyclopropanecarboxamide, NaOCl, H₂SO₄ | Tranylcypromine Sulfate | 64% | >99.9% (HPLC) | [7] |
Conclusion
The synthesis of tranylcypromine hydrochloride can be effectively achieved through two primary pathways, each with its own advantages and considerations. The traditional route starting from styrene is well-established but involves the use of potentially hazardous reagents like ethyl diazoacetate. The more modern approach utilizing cinnamic acid offers a potentially safer alternative. Both methods culminate in the formation of the desired trans-isomer, which is crucial for the drug's pharmacological activity. The detailed protocols and quantitative data presented in this guide provide a solid foundation for the laboratory synthesis and process development of this important antidepressant. Researchers should always adhere to strict safety protocols when handling the reagents mentioned in these synthetic routes.
References
- 1. veeprho.com [veeprho.com]
- 2. Tranylcypromine - Wikipedia [en.wikipedia.org]
- 3. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. EP3617181A1 - Synthesis of trans-2-phenylcyclopropylamine or a salt or solvate thereof - Google Patents [patents.google.com]
